molecular formula C12H9BrN4O2S2 B285430 N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B285430
M. Wt: 385.3 g/mol
InChI Key: KIKOAJPDYGOLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves the inhibition of the Akt/mTOR pathway, which is involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to have biochemical and physiological effects on cancer cells, including the induction of apoptosis and inhibition of cell growth and proliferation. It has also been found to exhibit fluorescent properties, making it a potential tool for the detection of thiols.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide in lab experiments is its potential as an anti-cancer agent. Its fluorescent properties also make it a useful tool for the detection of thiols. However, one of the limitations is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. One potential direction is the development of more efficient synthesis methods to increase yield and purity. Another direction is the exploration of its potential as a therapeutic agent for other diseases besides cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 6-bromo-2-aminobenzothiazole with 2-chloroacetic acid, followed by the reaction of the resulting product with 5-methyl-1,3,4-oxadiazol-2-thiol in the presence of a base. The final product is obtained after purification and isolation.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where it has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of thiols.

properties

Molecular Formula

C12H9BrN4O2S2

Molecular Weight

385.3 g/mol

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H9BrN4O2S2/c1-6-16-17-12(19-6)20-5-10(18)15-11-14-8-3-2-7(13)4-9(8)21-11/h2-4H,5H2,1H3,(H,14,15,18)

InChI Key

KIKOAJPDYGOLQE-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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